molecular formula C11H12N2O2 B070791 1-Isopropyl-1H-indazole-3-carboxylic acid CAS No. 173600-14-1

1-Isopropyl-1H-indazole-3-carboxylic acid

Cat. No.: B070791
CAS No.: 173600-14-1
M. Wt: 204.22 g/mol
InChI Key: FHUPHXAYPNYFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C11H12N2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound features an indazole ring substituted with an isopropyl group at the 1-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of ortho-aminobenzacetamides or ortho-aminobenzacetates under diazotization conditions. This reaction typically uses sodium nitrite and hydrochloric acid to form the diazonium salt, which then undergoes cyclization to yield the indazole derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the indazole ring, particularly at positions that are ortho or para to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the indazole ring.

Scientific Research Applications

1-Isopropyl-1H-indazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, leveraging its ability to interact with biological targets.

    Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which 1-isopropyl-1H-indazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1H-Indazole-3-carboxylic acid: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    1-Methyl-1H-indazole-3-carboxylic acid: Substituted with a methyl group instead of an isopropyl group, potentially altering its reactivity and interactions.

    1-Phenyl-1H-indazole-3-carboxylic acid: Contains a phenyl group, which can significantly change its pharmacological profile.

Uniqueness: 1-Isopropyl-1H-indazole-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its lipophilicity, steric properties, and overall biological activity. This makes it a valuable compound for developing new drugs and studying structure-activity relationships.

Properties

IUPAC Name

1-propan-2-ylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(2)13-9-6-4-3-5-8(9)10(12-13)11(14)15/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUPHXAYPNYFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443396
Record name 1-(Propan-2-yl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173600-14-1
Record name 1-(Propan-2-yl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-1H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Isopropyl-1H-indazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Isopropyl-1H-indazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Isopropyl-1H-indazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Isopropyl-1H-indazole-3-carboxylic acid
Reactant of Route 6
1-Isopropyl-1H-indazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.